molecular formula C18H13N3OS B13717201 (5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13717201
M. Wt: 319.4 g/mol
InChI Key: VXOVGMPQOGHCGS-VAWYXSNFSA-N
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Description

(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features an indole moiety, a mercapto group, and an imidazol-4-one core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a mercapto-imidazole precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to modify the indole or imidazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides, while substitution reactions can introduce various functional groups onto the indole or phenyl rings.

Scientific Research Applications

(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting signal transduction pathways. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one: shares structural similarities with other indole-based compounds and imidazole derivatives.

    Indole-3-carbinol: Known for its anticancer properties.

    2-Mercaptoimidazole: Used in various chemical syntheses and as a corrosion inhibitor.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both indole and imidazole moieties allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

4-hydroxy-5-[(E)-indol-5-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-15-13(10-12)8-9-19-15)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)/b12-11+

InChI Key

VXOVGMPQOGHCGS-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C/3\C=CC4=NC=CC4=C3)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=NC=CC4=C3)O

Origin of Product

United States

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